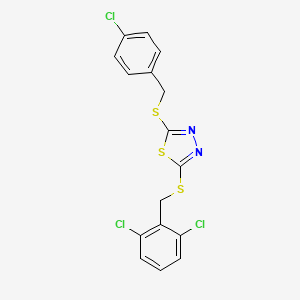

2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of chlorobenzyl groups attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride and 2,6-dichlorobenzyl chloride with a thiadiazole precursor. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Ammonia in ethanol at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding thiols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to 2-((4-chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole have shown significant cytotoxic effects against various human cancer cell lines. A study reported that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibited potent activity against cancer cells by inducing apoptosis without cell cycle arrest . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds with similar structural motifs can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Mechanism-Based Approaches

The exploration of mechanism-based approaches has been crucial in understanding how thiadiazole derivatives exert their biological effects. For example, studies have focused on the interaction of these compounds with specific cellular targets such as telomerase and thymidine phosphorylase, which are significant in cancer progression and treatment resistance .

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting enzyme activity: It can bind to the active site of enzymes, preventing their normal function.

Disrupting cell membranes: The compound can integrate into cell membranes, causing structural changes and affecting membrane permeability.

Modulating signaling pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole

- 2-((2-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole

- 2-((4-Chlorobenzyl)thio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Structure and Properties

The structure of this compound features a five-membered ring containing sulfur and nitrogen atoms. This unique configuration contributes to its reactivity and biological activity. The presence of halogen substituents (chlorine) enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. In a study screening various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, compounds similar to this compound showed promising inhibitory effects. Specifically, the compound demonstrated effective inhibition against Staphylococcus epidermidis, which is crucial in treating skin infections and other related conditions .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, a series of related compounds exhibited cytotoxic effects against various human cancer cell lines. In particular, derivatives containing the thiadiazole moiety were found to induce apoptosis in cancer cells without causing cell cycle arrest. A notable example includes a derivative that led to significant cell death in MCF-7 breast cancer cells through mechanisms involving mitochondrial membrane potential disruption and DNA fragmentation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| Related Thiadiazole Derivative | HEPG2 | 1.18 ± 0.14 | Apoptosis induction |

| Another Derivative | SW1116 | TBD | Mitochondrial disruption |

Anti-inflammatory Activity

Thiadiazole derivatives have also demonstrated anti-inflammatory properties in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes associated with inflammation pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study conducted on a series of thiadiazole derivatives highlighted that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity. For instance, compounds with chlorinated benzyl groups showed improved efficacy against multiple cancer cell lines .

- Antibacterial Screening : In another investigation focused on the antibacterial efficacy of thiadiazoles, it was found that certain compounds exhibited comparable activity to standard antibiotics like ampicillin against resistant strains .

Properties

CAS No. |

476484-58-9 |

|---|---|

Molecular Formula |

C16H11Cl3N2S3 |

Molecular Weight |

433.8 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C16H11Cl3N2S3/c17-11-6-4-10(5-7-11)8-22-15-20-21-16(24-15)23-9-12-13(18)2-1-3-14(12)19/h1-7H,8-9H2 |

InChI Key |

VVDSSBUGPMUMBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.